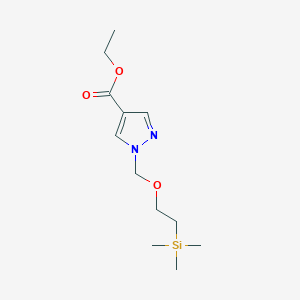
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
Übersicht
Beschreibung
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is an organic compound that serves as a versatile building block in organic synthesis. It is a derivative of malonic acid diethyl ester, characterized by the presence of an acetamido group and a cyclopropylmethyl group. This compound is particularly valuable in the synthesis of various pharmaceutical and biologically active compounds due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-(cyclopropylmethyl)malonate typically involves the acetylation of diethyl aminomalonate. One common method includes the following steps:
Preparation of Diethyl Isonitrosomalonate: This intermediate is synthesized by reacting malonic acid diethyl ester with sodium nitrite in acetic acid.
Reduction and Acetylation: The diethyl isonitrosomalonate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of safer solvents and catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base like sodium ethoxide.
Hydrolysis: Hydrolysis of the ester and amide groups can be achieved under acidic or basic conditions, leading to the formation of corresponding acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield simpler molecules.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides.
Hydrolysis: Acidic or basic aqueous solutions.
Decarboxylation: Elevated temperatures.
Major Products
Alkylation: Produces substituted malonates.
Hydrolysis: Yields acetic acid derivatives and malonic acid derivatives.
Decarboxylation: Results in the formation of simpler carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is used extensively in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of various α-amino acids and hydroxycarboxylic acids.
Biology: The compound is used in the synthesis of peptide-derived compounds, which are important in studying protein interactions and functions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including those used to treat multiple sclerosis and other conditions.
Wirkmechanismus
The mechanism of action of diethyl 2-acetamido-2-(cyclopropylmethyl)malonate involves its role as a building block in organic synthesis. The compound’s acetamido and cyclopropylmethyl groups provide unique reactivity, allowing it to participate in various chemical reactions that lead to the formation of complex molecules. These reactions often involve nucleophilic substitution, addition, and elimination processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl acetamidomalonate: A similar compound without the cyclopropylmethyl group.
Diethyl 2-(2-cyanoethyl)malonate: Another derivative of malonic acid diethyl ester with different substituents.
Uniqueness
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of cyclopropyl-containing peptide-derived compounds, which are important in pharmaceutical research .
Eigenschaften
IUPAC Name |
diethyl 2-acetamido-2-(cyclopropylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-4-18-11(16)13(14-9(3)15,8-10-6-7-10)12(17)19-5-2/h10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYBSPGBYPRERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176593 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174543-84-1 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174543-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]methylbenzene](/img/structure/B8263921.png)
![Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B8263925.png)

![[3-Ethenyl-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8263928.png)








